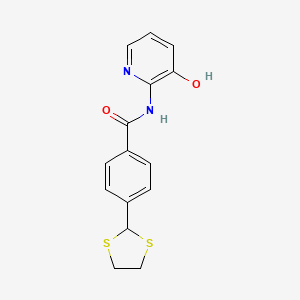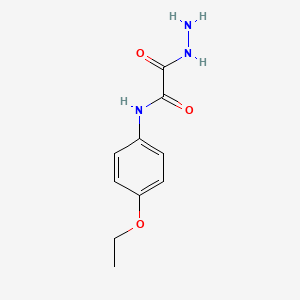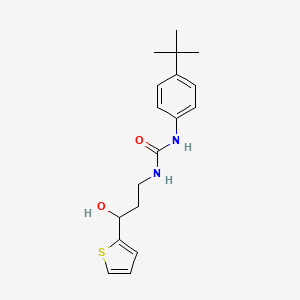![molecular formula C22H19N3O3 B2881826 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1203049-43-7](/img/structure/B2881826.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea” seems to be a complex organic molecule. It appears to contain a benzoxazole ring, which is a fused aromatic ring containing nitrogen and oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for the synthesis of benzoxazole derivatives. For instance, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Applications De Recherche Scientifique
Chemical Synthesis and Analytical Standards
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea has been utilized in the chemical synthesis of deuterium-labeled compounds for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This application is particularly relevant for pharmacokinetics studies, where precise measurement of drug absorption and distribution is crucial. The synthesis of such labeled compounds involves complex chemical processes, yielding products with high chemical and isotope purity, essential for accurate analytical applications (Liang et al., 2020).
Drug Discovery and Development
The compound's derivatives have shown potential as inhibitors in drug discovery, particularly targeting Rho-associated protein kinases (ROCK1 and 2), which play significant roles in various diseases. By modifying the compound's structure, researchers have been able to enhance its inhibitory activity, demonstrating the compound's versatility and potential in developing new therapeutic agents (Pireddu et al., 2012).
Natural Product Chemistry
Exploration of natural sources has led to the discovery of urea derivatives related to 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea. These findings underscore the compound's presence and relevance in natural product chemistry, providing insights into its potential biological activities and applications in developing natural-based therapeutics (Tsopmo et al., 1999).
Radiolabeling for Medical Imaging
The compound has been radiolabeled with carbon-11 for use in positron emission tomography (PET) studies, specifically targeting glycogen synthase kinase-3 (GSK-3) inhibitors. This application highlights the compound's potential in biomedical research, allowing for the non-invasive study of biological processes in vivo. However, challenges such as poor brain penetration have been identified, emphasizing the need for further research to optimize its use in medical imaging (Hicks et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is the mutant PAH protein . This protein plays a crucial role in the metabolism of the amino acid phenylalanine. Mutations in the PAH gene can lead to disorders such as phenylketonuria .
Mode of Action
The compound acts by stabilizing the mutant PAH protein . This stabilization helps to maintain the protein’s function and reduce the concentration of phenylalanine in the blood . The compound may be particularly effective in cases where the PAH protein contains specific mutations, such as R408W, R261Q, R243Q, Y414C, L48S, A403V, I65T, R241C, L348V, R408Q, or V388M .
Biochemical Pathways
The compound affects the phenylalanine metabolic pathway . By stabilizing the mutant PAH protein, it helps to ensure the proper metabolism of phenylalanine. This can prevent the buildup of phenylalanine in the blood, which is associated with phenylketonuria .
Pharmacokinetics
Its ability to reduce blood phenylalanine concentrations suggests that it is able to reach its target in the body effectively .
Result of Action
The primary result of the compound’s action is a reduction in blood phenylalanine concentration . This can help to alleviate the symptoms of phenylketonuria, which include intellectual disability, seizures, and behavioral problems .
Action Environment
The effectiveness of the compound may be influenced by various environmental factors. For example, the presence of certain mutations in the PAH protein can affect the compound’s ability to stabilize the protein
Propriétés
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-12-6-15(7-13-18)14-23-22(26)24-17-10-8-16(9-11-17)21-25-19-4-2-3-5-20(19)28-21/h2-13H,14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCZAWHGDFZLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2881748.png)
![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2881749.png)


![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)



![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)
